molecular formula C14H12ClFN2O2S B2355369 N-(4-fluoro-3-methoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride CAS No. 2034325-33-0

N-(4-fluoro-3-methoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride

Cat. No.: B2355369
CAS No.: 2034325-33-0
M. Wt: 326.77
InChI Key: NTZPAAPBZCJBSR-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-methoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-methoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Substitution Reactions:

    Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-methoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the thiazole ring or the phenyl and furan groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-methoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride would depend on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride
  • N-(4-bromophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride
  • N-(4-methoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride

Uniqueness

N-(4-fluoro-3-methoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is unique due to the presence of both the fluoro and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents may result in distinct pharmacological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-fluoro-3-methoxyphenyl)-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2S.ClH/c1-18-13-6-10(2-3-11(13)15)16-14-17-12(8-20-14)9-4-5-19-7-9;/h2-8H,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZPAAPBZCJBSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC2=NC(=CS2)C3=COC=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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